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Compound of Interest

Compound Name: 3-Chloroisoquinolin-8-amine

CAS No.: 1374652-27-3

Cat. No.: B3100729 Get Quote

Executive Summary
The 3-Chloroisoquinolin-8-amine (CAS: 1374652-27-3) scaffold represents a "privileged"

chemical space for kinase inhibitor discovery.[1][2] Unlike the ubiquitous quinoline or pyrimidine

cores, the 3,8-disubstituted isoquinoline architecture offers a unique vector geometry.[2] The 3-

chloro position serves as a latent electrophile for extending into the ATP-binding pocket (hinge

region), while the 8-amino group provides a rare handle for targeting the solvent-exposed front

or inducing isoform selectivity via steric clashes in the "sugar pocket" region.[1][2]

This guide details the strategic application of this scaffold, providing validated synthetic

protocols, SAR (Structure-Activity Relationship) logic, and biochemical assay workflows.[2]

Chemical Biology & SAR Rationale
The Isoquinoline Vector Map
The potency of a kinase inhibitor is defined by its ability to satisfy the valence of the ATP-

binding site while exploiting non-conserved regions for selectivity.[1][2]

Position 3 (The "Warhead" Vector): In the isoquinoline numbering scheme (where N is

position 2), the 3-position is adjacent to the nitrogen.[1][2] Functionalization here (via Suzuki

or Buchwald-Hartwig coupling) typically introduces the "Hinge Binder"—a heteroaryl moiety

that mimics the adenine ring of ATP.[1][2]
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Position 8 (The "Selectivity" Handle): Located on the distal benzene ring, the 8-position is

peri-planar to position 1.[1][2] Substituents here (amides, ureas) project towards the solvent

front or the P-loop, often differentiating between closely related kinases (e.g., ROCK1 vs.

ROCK2, or DYRK1A vs. CLK1).[2]

Reactivity Profile
3-Chloro Reactivity: The C3-Cl bond in isoquinoline is activated for oxidative addition by

Palladium (Pd) catalysts but is significantly less reactive than the C1-Cl bond.[1][2] It

behaves similarly to a 2-chloropyridine.[1][2] Critical Insight: Standard SNAr conditions often

fail at C3; phosphine-ligated Pd catalysis is required.[1][2]

8-Amine Reactivity: This is a standard aniline-like nucleophile.[1][2] However, it is sterically

sensitive due to the peri-hydrogen at C1.[1][2]

Visualization: Scaffold Logic
The following diagram illustrates the strategic derivatization flow.

SAR Design Principle

3-Chloroisoquinolin-8-amine
(Core Scaffold)

Path A: C8 Functionalization
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(Pd-Catalyzed)
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Figure 1: Strategic workflow for derivatizing the 3-Chloroisoquinolin-8-amine scaffold. Path A

is prioritized to prevent catalyst poisoning by the free amine during the Pd-coupling in Path B.

[1][2]

Experimental Protocols
Protocol 1: Chemical Synthesis of the Library
Objective: Create a library of 3-aryl-8-amidoisoquinolines. Safety: Perform all reactions in a

fume hood. 3-chloroisoquinolines may be skin irritants.[1][2]
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Step A: C8-Amine Capping (Amide Coupling)
Rationale: The free amine at C8 can coordinate with Pd catalysts, quenching the subsequent

cross-coupling.[1][2] We cap it first.

Reagents:

Scaffold: 3-Chloroisoquinolin-8-amine (1.0 eq)[1][2]

Acyl Chloride (R-COCl) or Carboxylic Acid + HATU (1.2 eq)[1][2]

Base: Diisopropylethylamine (DIPEA) (3.0 eq)[1][2]

Solvent: Dichloromethane (DCM) or DMF.[1][2]

Procedure:

Dissolve 100 mg (0.56 mmol) of scaffold in 5 mL dry DCM.

Add DIPEA (0.29 mL, 1.68 mmol). Cool to 0°C.[1][2]

Add Acyl Chloride dropwise.[1][2]

Stir at RT for 2 hours. Monitor by LC-MS (Target Mass: ~MW + R).

Workup: Wash with sat. NaHCO3, dry over MgSO4, concentrate.[1][2]

Yield Expectation: >85%.[1][2]

Step B: C3-Chloro Cross-Coupling (Suzuki-Miyaura)
Rationale: Installing the hinge-binding aryl group.[1][2] The 3-Cl is deactivated, so a specialized

precatalyst (e.g., XPhos Pd G3) is necessary.[1][2]

Reagents:

Substrate: 8-Amido-3-chloroisoquinoline (from Step A) (1.0 eq)[1][2]

Boronic Acid/Ester: Aryl-B(OH)2 (e.g., 4-pyrazolyl boronate) (1.5 eq)[1]
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Catalyst: XPhos Pd G3 (5 mol%) or Pd(dppf)Cl2 (for activated boronates).[1][2]

Base: K3PO4 (2.0 M aq, 3.0 eq).[1][2]

Solvent: 1,4-Dioxane (degassed).[1][2]

Procedure:

In a microwave vial, combine Substrate (0.2 mmol), Boronic Acid (0.3 mmol), and Catalyst

(0.01 mmol).[1][2]

Add 2 mL Dioxane and 0.3 mL Base solution.[1][2]

Seal and purge with Argon for 5 mins.[1][2]

Reaction: Heat to 100°C for 4–12 hours (or 120°C for 30 min in microwave).

Purification: Filter through Celite.[1][2] Purify via Reverse-Phase HPLC (Water/Acetonitrile

+ 0.1% Formic Acid).

Protocol 2: Biochemical Kinase Assay (ADP-Glo™)
Objective: Determine IC50 values for the synthesized library against a target kinase (e.g.,

ROCK2 or DYRK1A).[1][2]

Materials:

Kinase Enzyme (e.g., recombinant human ROCK2).[1][2]

Substrate: S6 Peptide (for ROCK) or Woodtide (for DYRK).[1][2]

ATP (Ultrapure).[1][2]

ADP-Glo™ Kinase Assay Kit (Promega).[1][2]

384-well white solid-bottom plates.[1][2]

Workflow:
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Step Action Volume Notes

1 Compound Dispense 10–50 nL

Acoustic dispense

(Echo) or pin tool.[1]

[2] 10-point dose

response.

2 Enzyme Addition 2.5 µL

Diluted in Kinase

Buffer.[1][2] Incubate

10 min (Pre-

equilibrium).

3 Start Reaction 2.5 µL

Add ATP + Peptide

substrate mixture.[1]

[2]

4 Incubation 60 min

Room Temp.[1][2]

(Duration depends on

linear range of

enzyme).[1][2]

5 ADP-Glo Reagent 5 µL

Stops reaction,

depletes remaining

ATP.[1][2] Incubate 40

min.

6 Detection Reagent 10 µL

Converts ADP to ATP

-> Luciferase signal.

[1][2] Incubate 30 min.

7 Read N/A

Measure

Luminescence

(Integration time: 0.5–

1.0 sec).

Data Analysis:

Normalize Raw Luminescence Units (RLU) to Percent Inhibition:

[1][2]
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Max: Enzyme + Substrate + DMSO (No inhibitor).[1][2]

Min: No Enzyme (Background).[1][2]

Fit curves using a 4-parameter logistic model (Hill Slope) to extract IC50.

Case Study: Targeting DYRK1A
Hypothetical Application based on Scaffold Preference

Target: DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), a target for

Down Syndrome and Alzheimer's.[1][2] Design Hypothesis:

Scaffold: 3-Chloroisoquinolin-8-amine.[1][2][3][4][5][6]

C3 Modification: Coupling with 1H-indazole-5-boronic acid.[1][2] The indazole acts as the

hinge binder, forming H-bonds with the backbone of the kinase hinge region.[1][2]

C8 Modification: Acylation with cyclopropanecarbonyl chloride.[1][2] The small hydrophobic

cyclopropyl group sits in the solvent interface, improving permeability without inducing steric

clash.[1][2]

Expected Results (Table 1):

Compound ID C3 Substituent C8 Substituent
DYRK1A IC50
(nM)

Solubility (µM)

ISOQ-001 Cl (Unreacted) NH2 (Free) >10,000 250

ISOQ-002 Indazole-5-yl NH2 (Free) 450 180

ISOQ-003 Indazole-5-yl
Cyclopropyl-

Amide
35 120

ISOQ-004 Phenyl
Cyclopropyl-

Amide
1,200 50

Interpretation: The combination of the hinge binder (Indazole) and the C8-cap (Amide) leads to

a synergistic improvement in potency (ISOQ-003), validating the scaffold's utility.[1][2]
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Troubleshooting & Tips
Low Yield in Suzuki Coupling: The 3-Cl position is sluggish.[1][2] Ensure you are using

degassed solvents and a highly active catalyst like XPhos Pd G3 or Pd(dtbpf)Cl2.[1][2]

Standard Pd(PPh3)4 is often insufficient.[1][2]

Solubility Issues: The planar isoquinoline core can stack. If compounds precipitate in the

assay, add 0.01% Triton X-100 to the kinase buffer.[1][2]

Regioselectivity: If performing SNAr (Nucleophilic Aromatic Substitution) instead of Suzuki,

be aware that C1 is vastly more reactive than C3.[1][2] Since this scaffold has H at C1, SNAr

at C3 is difficult without strong electron-withdrawing groups elsewhere.[1][2] Stick to Pd-

catalysis for C3.
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Disclaimer: This guide is for research purposes only. All chemical synthesis should be

conducted by qualified personnel in a controlled laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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